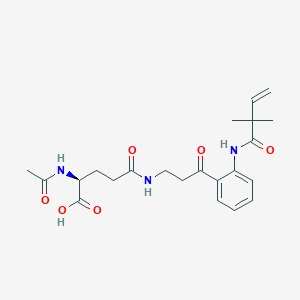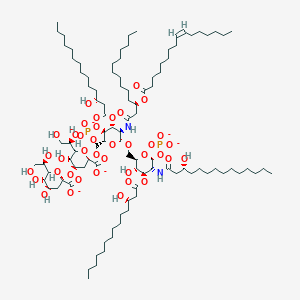
(KDO)2-(palmitoleoyl)-lipid IVA(6-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(KDO)2-(palmitoleoyl)-lipid IVA(6-) is a lipid A oxoanion obtained via deprotonation of the carboxy and phosphate OH groups of (KDO)2-(palmitoleoyl)-lipid IVA; major species at pH 7.3. It is a conjugate base of a (KDO)2-(palmitoleoyl)-lipid IVA.
Applications De Recherche Scientifique
Biochemical Synthesis and Structural Characterization
- Biochemical Pathways and Enzymatic Activities : Studies have revealed the enzymatic pathways and activities involved in the synthesis and modification of KDO-lipid A structures, including the discovery of enzymes capable of transferring KDO sugars to lipid A precursors and the characterization of KDO hydrolases involved in LPS modification (C. Stead et al., 2005; U. Mamat et al., 2008; David A. Six et al., 2008)123.
- Structural Analysis of LPS Components : Research has identified and characterized various structural components of LPS, such as the role of KDO in connecting lipid A to the outer carbohydrate structures of LPS, and the impact of different KDO configurations on LPS function and bacterial viability (Hak Suk Chung et al., 2010; I. Nilsson et al., 2017; C. Raetz et al., 2006)456.
Role in Bacterial Viability and Interaction with Host Systems
- Influence on Bacterial Outer Membrane and Viability : Investigations into the essentiality of KDO-lipid A structures have demonstrated their critical role in maintaining the integrity of the bacterial outer membrane and, by extension, bacterial survival. This has led to the creation of E. coli mutants to study the minimum requirements for bacterial viability (Timothy C. Meredith et al., 2006; C. Katz et al., 2008)78.
- Interaction with the Innate Immune System : The role of KDO2-lipid A as a potent stimulator of the innate immune system has been a focus of research, highlighting its interaction with Toll-like receptor 4 (TLR4) and its implications for understanding bacterial pathogenesis and developing vaccine adjuvants (Jianli Wang et al., 2014)9.
Implications for Research and Therapeutics
- Development of Bacterial Vaccine Adjuvants : The characterization of KDO2-lipid A and its analogs has implications for the development of novel bacterial vaccine adjuvants, leveraging their ability to stimulate the innate immune system (Jianli Wang et al., 2014)9.
- Understanding of Endotoxin Structure and Function : Through the synthesis and study of KDO2-lipid A and related compounds, researchers have gained deeper insights into the structure-function relationships of bacterial endotoxins and their roles in health and disease (J. Lodowska et al., 2013)10.
These findings underscore the complexity and biological significance of (KDO)2-(palmitoleoyl)-lipid IVA(6-) and related molecules in the context of bacterial physiology and host-pathogen interactions. The continued exploration of these compounds holds promise for advancing our understanding of microbial biology and for the development of novel therapeutic and preventive strategies.
Propriétés
Nom du produit |
(KDO)2-(palmitoleoyl)-lipid IVA(6-) |
|---|---|
Formule moléculaire |
C100H176N2O38P2-6 |
Poids moléculaire |
2076.4 g/mol |
Nom IUPAC |
(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-[(Z)-hexadec-9-enoyl]oxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C100H182N2O38P2/c1-6-11-16-21-26-31-32-33-34-39-44-49-54-59-82(113)131-73(58-53-48-43-38-30-25-20-15-10-5)63-81(112)102-86-94(135-84(115)62-72(107)57-52-47-42-37-29-24-19-14-9-4)92(139-141(123,124)125)79(69-130-99(97(119)120)65-77(88(117)91(137-99)76(110)67-104)136-100(98(121)122)64-74(108)87(116)90(138-100)75(109)66-103)133-95(86)129-68-78-89(118)93(134-83(114)61-71(106)56-51-46-41-36-28-23-18-13-8-3)85(96(132-78)140-142(126,127)128)101-80(111)60-70(105)55-50-45-40-35-27-22-17-12-7-2/h31-32,70-79,85-96,103-110,116-118H,6-30,33-69H2,1-5H3,(H,101,111)(H,102,112)(H,119,120)(H,121,122)(H2,123,124,125)(H2,126,127,128)/p-6/b32-31-/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-/m1/s1 |
Clé InChI |
GUGOELZTMNFFOJ-MHGVWHNGSA-H |
SMILES isomérique |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



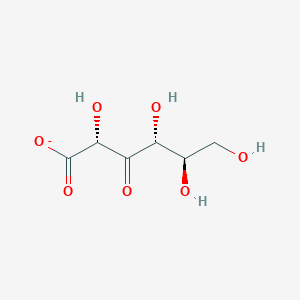
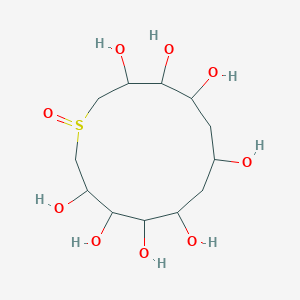

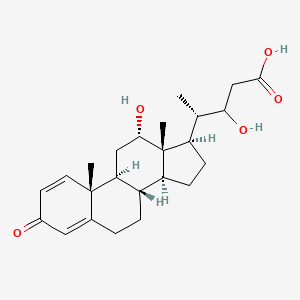
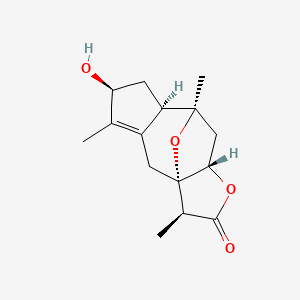
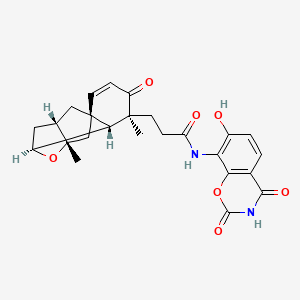
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine](/img/structure/B1264161.png)
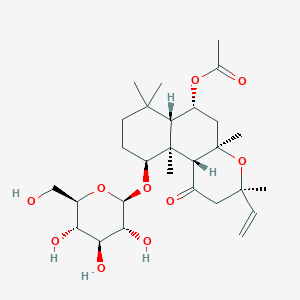

![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)
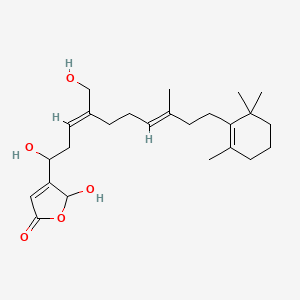
![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)
![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)
